Meso-Dihydroguaiaretic Acid

Anti-inflammatory COX-2 inhibitor 5-LOX inhibitor

Meso-dihydroguaiaretic acid (MDGA) is a dibenzylbutane lignan isolated from natural sources such as Saururus chinensis, Machilus thunbergii, and Myristica fragrans. It is characterized by a molecular formula of C20H26O4 and a molecular weight of 330.4 g/mol.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 66322-34-7
Cat. No. B198071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeso-Dihydroguaiaretic Acid
CAS66322-34-7
Synonymsdihydroguaiaretic acid
dihydroguaiaretic acid, (R*,S*)-isomer
meso-dihydroguaiaretic acid
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+
InChIKeyADFOLUXMYYCTRR-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Meso-Dihydroguaiaretic Acid (CAS 66322-34-7) Procurement Specifications for Research and Industrial Applications


Meso-dihydroguaiaretic acid (MDGA) is a dibenzylbutane lignan isolated from natural sources such as Saururus chinensis, Machilus thunbergii, and Myristica fragrans [1]. It is characterized by a molecular formula of C20H26O4 and a molecular weight of 330.4 g/mol [2]. This compound is noted for its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC50 values of 9.8 μM and 1.3 μM, respectively, in mouse bone marrow-derived mast cells (BMMC) [3]. This distinct profile differentiates it from structurally related lignans and positions it as a valuable compound for research into anti-inflammatory and anticancer mechanisms [4].

Meso-Dihydroguaiaretic Acid: The Risk of Using Generic Lignan Substitutes in Scientific Research


Substituting meso-dihydroguaiaretic acid with other lignans like nordihydroguaiaretic acid (NDGA) or macelignan is not scientifically valid. While NDGA is a potent 5-LOX inhibitor (IC50 ~8 μM), it demonstrates weak COX-2 inhibition (IC50 50 μM) [1]. In contrast, MDGA potently inhibits both COX-2 and 5-LOX (IC50 9.8 μM and 1.3 μM, respectively) [2]. Similarly, macelignan reduces COX-2 expression by approximately 50% at 1 μM in HaCaT cells , but MDGA directly inhibits COX-2 enzymatic activity [2]. Furthermore, MDGA exhibits distinct cytotoxicity profiles; for example, it is significantly more potent against H358 lung cancer cells (IC50 10.1 μM) [3] compared to A2780 ovarian cancer cells (IC50 27.17 μM) . These quantitative differences in target engagement and cellular potency underscore that generic lignan substitutions will lead to irreproducible and misleading experimental outcomes.

Quantitative Differentiation of Meso-Dihydroguaiaretic Acid (MDGA) from Closest Analogs: An Evidence-Based Guide


Meso-Dihydroguaiaretic Acid Exhibits Superior Dual COX-2/5-LOX Inhibition Compared to NDGA and Macelignan

MDGA demonstrates a balanced, dual inhibition of COX-2 and 5-LOX in mouse bone marrow-derived mast cells (BMMC). This profile is quantitatively distinct from NDGA, which is a selective 5-LOX inhibitor with weak COX-2 activity. While macelignan reduces COX-2 expression, it does not directly inhibit the enzyme's activity. [1][2]

Anti-inflammatory COX-2 inhibitor 5-LOX inhibitor

Meso-Dihydroguaiaretic Acid Shows Differential Cancer Cell Line Cytotoxicity Compared to Macelignan and Other Lignans

In a direct comparative study of four lignans isolated from Myristica fragrans, MDGA exhibited the most potent cytotoxicity against the H358 bronchioalveolar carcinoma cell line. It was more effective than macelignan, fragransin A2, and nectandrin B. A cross-study comparison also reveals MDGA's distinct potency profile against various cancer types. [1]

Anticancer Cytotoxicity Cell line profiling

Meso-Dihydroguaiaretic Acid Demonstrates Potent In Vitro Hepatoprotection via Antioxidant Mechanisms

In a study comparing 11 lignans from Machilus thunbergii, MDGA was one of only three compounds that significantly reduced CCl4-induced hepatotoxicity in primary rat hepatocyte cultures. This protection was quantified by a reduction in glutamic pyruvic transaminase (GPT) release and preservation of key antioxidant enzymes. [1]

Hepatoprotection Antioxidant Liver injury

Meso-Dihydroguaiaretic Acid is a Competitive Tyrosinase Inhibitor with Defined Kinetics

A direct comparative study of compounds isolated from Machilus thunbergii identified MDGA as a potent and competitive inhibitor of tyrosinase monophenolase activity. Its inhibitory constant (Ki) was determined, providing key mechanistic insight for structure-activity relationship (SAR) studies. [1]

Tyrosinase inhibitor Melanin biosynthesis Skin depigmentation

Meso-Dihydroguaiaretic Acid Derivatives Exhibit Enhanced Antimycobacterial Activity with Improved Selectivity

While the parent compound MDGA has limited antibacterial activity, semisynthetic amino-ether derivatives demonstrate significant activity against Mycobacterium tuberculosis. The most potent derivative (31) showed a selectivity index (SI) of 23, indicating preferential toxicity towards the pathogen. [1]

Antimycobacterial Tuberculosis Drug discovery

Strategic Applications of Meso-Dihydroguaiaretic Acid (MDGA) for Targeted Research Programs


Investigating Dual COX-2/5-LOX Inhibition in Inflammatory Disease Models

MDGA is an optimal tool compound for researchers investigating the therapeutic potential of dual COX-2/5-LOX inhibition. Its balanced potency (COX-2 IC50: 9.8 μM; 5-LOX IC50: 1.3 μM) in BMMC provides a specific and well-characterized pharmacological profile for in vitro and in vivo studies of asthma, arthritis, and other inflammatory conditions [1].

Probing Cytotoxicity and Antitumor Mechanisms in Lung Cancer Research

For oncology programs focused on lung cancer, MDGA is the lignan of choice based on direct comparative data. Its superior potency against the H358 bronchioalveolar carcinoma cell line (IC50 10.1 μM) and demonstrated antitumor activity in allogeneic mouse models makes it a strong candidate for further mechanistic and efficacy studies [2].

Developing Hepatoprotective Agents Using a Validated Antioxidant Scaffold

MDGA is a top-tier candidate for hepatoprotection research. Its ability to significantly reduce CCl4-induced liver injury in primary rat hepatocytes, coupled with the preservation of endogenous antioxidant enzymes (GSH, SOD, GPx, catalase), provides a robust in vitro model for evaluating new liver-protective compounds [3].

Medicinal Chemistry for Antitubercular Drug Discovery

Procure MDGA as a starting material for synthesizing and evaluating novel antimycobacterial agents. Semisynthetic derivatives of MDGA, particularly amino-ethers, have shown potent activity against drug-sensitive and multidrug-resistant M. tuberculosis strains, with selectivity indices supporting further lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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